2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy-
CAS No.: 923183-59-9
Cat. No.: VC16193223
Molecular Formula: C11H9ClO4
Molecular Weight: 240.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 923183-59-9 |
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Molecular Formula | C11H9ClO4 |
Molecular Weight | 240.64 g/mol |
IUPAC Name | 4-(chloromethyl)-8-hydroxy-7-methoxychromen-2-one |
Standard InChI | InChI=1S/C11H9ClO4/c1-15-8-3-2-7-6(5-12)4-9(13)16-11(7)10(8)14/h2-4,14H,5H2,1H3 |
Standard InChI Key | WMDNBYKBXSWEDH-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C2=C(C=C1)C(=CC(=O)O2)CCl)O |
Introduction
Structural Characteristics and Nomenclature
2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- belongs to the benzopyranone family, characterized by a fused benzene and pyran ring system. The substituents at positions 4, 7, and 8 define its unique properties:
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Position 4: A chloromethyl group (-CH2Cl) introduces electrophilic reactivity, enabling further functionalization.
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Position 7: A methoxy group (-OCH3) enhances lipophilicity and influences electronic distribution.
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Position 8: A hydroxyl group (-OH) provides hydrogen-bonding capability and acidity (pKa ≈ 9–10) .
The systematic IUPAC name reflects this substitution pattern: 4-(chloromethyl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one. Its molecular formula is C11H9ClO4, with a molecular weight of 240.64 g/mol.
Synthetic Strategies and Reaction Pathways
Precursor Selection and Functionalization
Synthesis of benzopyran derivatives often begins with simple acetophenone or coumarin precursors. For example:
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Chromone intermediates: As demonstrated in the synthesis of 3,4-dihydro-8-hydroxy-2-hydroxymethyl-2H-1-benzopyran (54), dihydroxyacetophenone (29) can undergo condensation with diethyl oxalate followed by cyclization to form chromone derivatives .
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Demethylation and halogenation: Methoxy groups (e.g., in 8-methoxy-2H-1-benzopyran-3-carboxylic acid) are demethylated using HBr/AcOH to yield hydroxyl groups . Chloromethylation may involve Friedel-Crafts alkylation or nucleophilic substitution of hydroxymethyl intermediates with HCl/POCl3.
Hypothetical Synthesis Route
Based on analogous procedures , a plausible pathway for the target compound involves:
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Starting material: 7,8-Dimethoxy-2H-1-benzopyran-2-one.
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Demethylation at C8: Treatment with 47% HBr in acetic acid selectively removes the methyl group at position 8, yielding 8-hydroxy-7-methoxy-2H-1-benzopyran-2-one.
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Chloromethylation at C4:
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Introduction of a hydroxymethyl group via Mannich reaction or formylation.
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Conversion to chloromethyl using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
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Key reaction (chloromethylation):
Physicochemical Properties
Spectral Data (Hypothetical)
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMSO, DMF); poor in water.
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Stability: Susceptible to hydrolysis under acidic/basic conditions due to the lactone ring and chloromethyl group.
Challenges and Future Directions
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Regioselectivity: Controlling substitution patterns during synthesis remains challenging.
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Toxicity: Chloromethyl groups may confer reactivity-related toxicity, necessitating structural optimization.
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